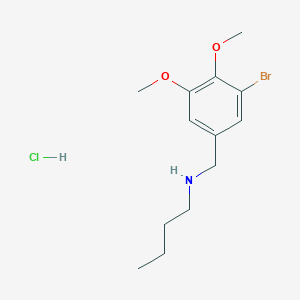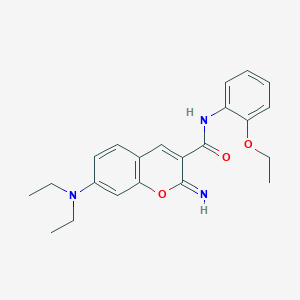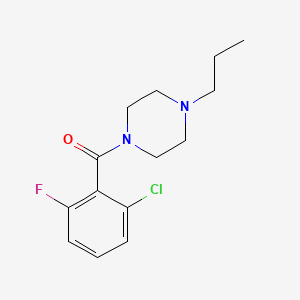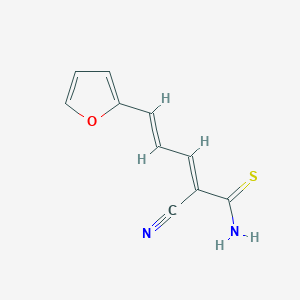![molecular formula C24H21BrN2O4 B4716150 N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4716150.png)
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide
Overview
Description
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is of great interest due to its unique chemical structure and potential therapeutic benefits. In
Mechanism of Action
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide inhibits the binding of BRD4 to acetylated histones, which is essential for the transcription of oncogenes. By inhibiting this process, this compound can suppress the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to regulate the expression of various genes involved in cell cycle regulation and DNA damage response.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various cell lines and animal models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, this compound has been found to regulate the expression of various genes involved in cell cycle regulation and DNA damage response.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide is its specificity for BRD4, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for cancer therapy. However, the synthesis method of this compound is complex, which limits its availability for research purposes. Additionally, the long-term safety and efficacy of this compound in humans are yet to be determined.
Future Directions
Several future directions for the research on N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide include optimizing the synthesis method to increase its availability for research purposes, conducting clinical trials to determine its safety and efficacy in humans, and exploring its potential therapeutic benefits in various types of cancer. Additionally, the development of more potent and selective BRD4 inhibitors based on the chemical structure of this compound is an area of active research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown great potential in various scientific research applications. It has a unique chemical structure and specificity for BRD4, making it an attractive target for cancer therapy. While the synthesis method of this compound is complex, it has shown promising results in various preclinical studies. Further research is needed to optimize its synthesis method, determine its safety and efficacy in humans, and explore its potential therapeutic benefits in various types of cancer.
Scientific Research Applications
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been found to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene transcription and cell cycle regulation. BRD4 is also known to be overexpressed in various types of cancer, making it an attractive target for cancer therapy.
properties
IUPAC Name |
N-[(Z)-3-(4-bromoanilino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c1-30-21-13-8-16(15-22(21)31-2)14-20(27-23(28)17-6-4-3-5-7-17)24(29)26-19-11-9-18(25)10-12-19/h3-15H,1-2H3,(H,26,29)(H,27,28)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKXLNPXBDKAOE-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)
![2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4716122.png)
![1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)



![6-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4716158.png)
![2-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4716166.png)

